molecular formula C16H22N2O2 B8636307 4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one

4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one

Cat. No.: B8636307
M. Wt: 274.36 g/mol
InChI Key: DSTOPNDVXROHLG-UHFFFAOYSA-N
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Description

4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is a synthetic organic compound belonging to the benzofuran family. This compound is characterized by its unique structure, which includes a benzofuran core substituted with a piperazine moiety. It has garnered interest in various fields of scientific research due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one typically involves multiple steps:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized through the cyclization of appropriate precursors, such as 2-hydroxybenzaldehyde derivatives, under acidic or basic conditions.

    Substitution with Piperazine Moiety: The piperazine moiety is introduced through nucleophilic substitution reactions. This step often involves the reaction of the benzofuran core with a suitable piperazine derivative in the presence of a base, such as sodium hydride or potassium carbonate.

    Methylation: The final step involves the methylation of the piperazine nitrogen using methyl iodide or dimethyl sulfate under basic conditions.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but is optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding alcohols or ketones.

    Reduction: Reduction reactions can target the carbonyl group in the benzofuran ring, converting it to an alcohol.

    Substitution: The piperazine moiety can participate in nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base.

Major Products

    Oxidation: Formation of alcohols or ketones.

    Reduction: Formation of alcohols.

    Substitution: Introduction of various functional groups onto the piperazine moiety.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study cellular processes.

    Medicine: Explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is not fully understood but is believed to involve interactions with specific molecular targets and pathways:

    Molecular Targets: Potential targets include enzymes, receptors, and ion channels.

    Pathways Involved: The compound may modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-benzofuran-1(3H)-one: Lacks the piperazine moiety, resulting in different biological activities.

    5-(1-Methyl-2-piperazin-1-ylethyl)-2-benzofuran-1(3H)-one: Similar structure but without the methyl group on the benzofuran ring.

Uniqueness

4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one is unique due to the presence of both the methyl group and the piperazine moiety, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C16H22N2O2

Molecular Weight

274.36 g/mol

IUPAC Name

4-methyl-5-(1-piperazin-1-ylpropan-2-yl)-3H-2-benzofuran-1-one

InChI

InChI=1S/C16H22N2O2/c1-11(9-18-7-5-17-6-8-18)13-3-4-14-15(12(13)2)10-20-16(14)19/h3-4,11,17H,5-10H2,1-2H3

InChI Key

DSTOPNDVXROHLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC2=C1COC2=O)C(C)CN3CCNCC3

Origin of Product

United States

Synthesis routes and methods

Procedure details

tert-Butyl-4-[2-(4-methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)propyl]piperazine-1-carboxylate (160 mg, 0.43 mmol) was stirred in TFA (3 mL) at r.t for 3 hr. The reaction was concentrated and pump over high vacuum pump overnight to give the desired product, which could be converted to it's freebase by partitioning between an organic solvent and saturated NaHCO3 solution. LC-MS (IE, m/z): 275.38 [M+1]−; tR=0.38 min.
Name
tert-Butyl-4-[2-(4-methyl-1-oxo-1,3-dihydro-2-benzofuran-5-yl)propyl]piperazine-1-carboxylate
Quantity
160 mg
Type
reactant
Reaction Step One
Name
Quantity
3 mL
Type
solvent
Reaction Step One

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